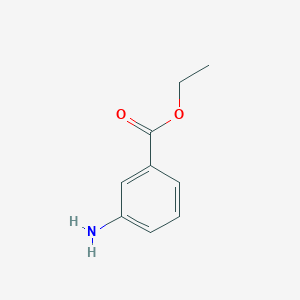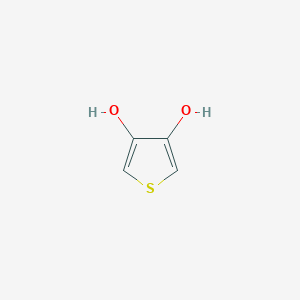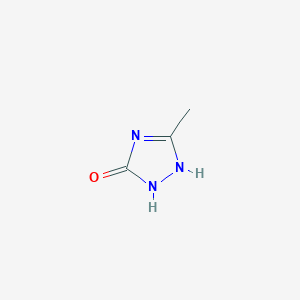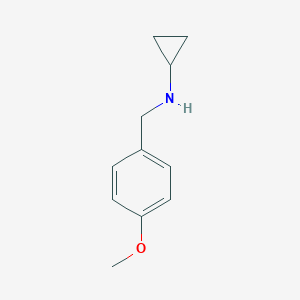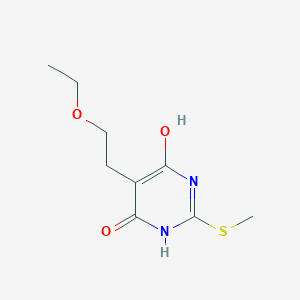
5-(2-Ethoxyethyl)-2-(methylsulfanyl)pyrimidine-4,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Ethoxyethyl)-2-(methylsulfanyl)pyrimidine-4,6-diol, also known as ETP-46464, is a novel small molecule compound that has shown promising results in preclinical studies as a potential anticancer agent. This compound belongs to the class of pyrimidine derivatives and has a unique chemical structure that gives it a distinctive mechanism of action.
Mechanism Of Action
The mechanism of action of 5-(2-Ethoxyethyl)-2-(methylsulfanyl)pyrimidine-4,6-diol involves the inhibition of the enzyme thymidylate synthase (TS), which is involved in DNA synthesis. 5-(2-Ethoxyethyl)-2-(methylsulfanyl)pyrimidine-4,6-diol binds to the active site of TS and prevents the formation of thymidine, a crucial component of DNA. This inhibition leads to the depletion of intracellular thymidine pools, which ultimately results in DNA damage and cell death.
Biochemical And Physiological Effects
In addition to its anticancer activity, 5-(2-Ethoxyethyl)-2-(methylsulfanyl)pyrimidine-4,6-diol has also been shown to have anti-inflammatory and immunomodulatory effects. 5-(2-Ethoxyethyl)-2-(methylsulfanyl)pyrimidine-4,6-diol inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 5-(2-Ethoxyethyl)-2-(methylsulfanyl)pyrimidine-4,6-diol also enhances the activity of natural killer cells and T cells, which play a critical role in the immune response against cancer.
Advantages And Limitations For Lab Experiments
One of the major advantages of 5-(2-Ethoxyethyl)-2-(methylsulfanyl)pyrimidine-4,6-diol is its specificity towards TS, which makes it a potential candidate for cancer therapy with minimal side effects. However, the low yield of the synthesis method and the limited solubility of 5-(2-Ethoxyethyl)-2-(methylsulfanyl)pyrimidine-4,6-diol in aqueous solutions pose challenges for its use in lab experiments. Moreover, the mechanism of action of 5-(2-Ethoxyethyl)-2-(methylsulfanyl)pyrimidine-4,6-diol is not fully understood, and further studies are needed to elucidate its molecular targets and downstream effects.
Future Directions
Future studies on 5-(2-Ethoxyethyl)-2-(methylsulfanyl)pyrimidine-4,6-diol could focus on optimizing the synthesis method to increase the yield and solubility of the compound. Further investigation of the mechanism of action of 5-(2-Ethoxyethyl)-2-(methylsulfanyl)pyrimidine-4,6-diol could also provide insights into its potential use in combination with other anticancer agents. In addition, clinical trials could be conducted to evaluate the safety and efficacy of 5-(2-Ethoxyethyl)-2-(methylsulfanyl)pyrimidine-4,6-diol as a potential therapeutic agent for cancer and other inflammatory diseases.
Synthesis Methods
The synthesis of 5-(2-Ethoxyethyl)-2-(methylsulfanyl)pyrimidine-4,6-diol involves a multi-step process that includes the reaction of 2,4-dichloro-5-methylpyrimidine with sodium ethoxide to form 2-ethoxyethyl-4,6-dichloro-5-methylpyrimidine. The subsequent reaction of this intermediate with sodium thiomethoxide in the presence of a palladium catalyst results in the formation of 5-(2-Ethoxyethyl)-2-(methylsulfanyl)pyrimidine-4,6-diol. The yield of this synthesis method is reported to be around 50%.
Scientific Research Applications
5-(2-Ethoxyethyl)-2-(methylsulfanyl)pyrimidine-4,6-diol has been extensively studied in preclinical models of cancer, including breast, lung, prostate, and colon cancers. In vitro studies have shown that 5-(2-Ethoxyethyl)-2-(methylsulfanyl)pyrimidine-4,6-diol inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have also demonstrated the efficacy of 5-(2-Ethoxyethyl)-2-(methylsulfanyl)pyrimidine-4,6-diol in reducing tumor growth and metastasis in animal models.
properties
CAS RN |
6964-71-2 |
|---|---|
Product Name |
5-(2-Ethoxyethyl)-2-(methylsulfanyl)pyrimidine-4,6-diol |
Molecular Formula |
C9H14N2O3S |
Molecular Weight |
230.29 g/mol |
IUPAC Name |
5-(2-ethoxyethyl)-4-hydroxy-2-methylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H14N2O3S/c1-3-14-5-4-6-7(12)10-9(15-2)11-8(6)13/h3-5H2,1-2H3,(H2,10,11,12,13) |
InChI Key |
XZJPBUNHECRIEW-UHFFFAOYSA-N |
SMILES |
CCOCCC1=C(N=C(NC1=O)SC)O |
Canonical SMILES |
CCOCCC1=C(N=C(NC1=O)SC)O |
Other CAS RN |
6964-71-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



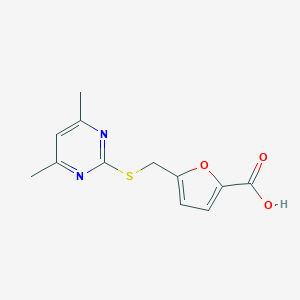
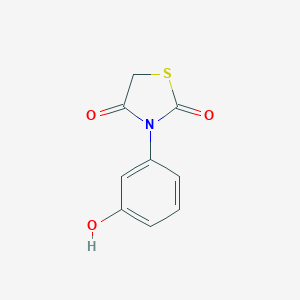
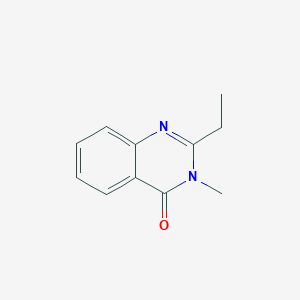
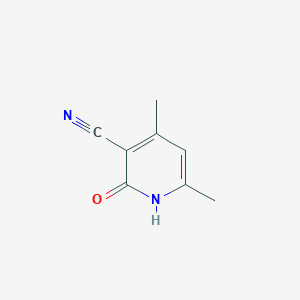
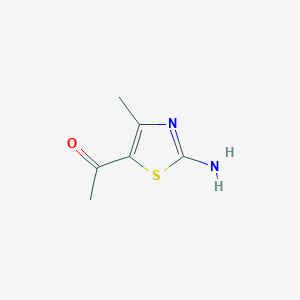
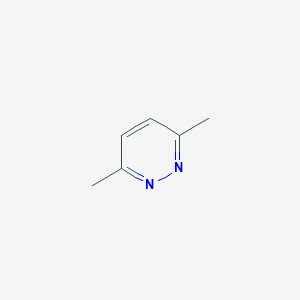
![{2-[(4-Oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B183213.png)
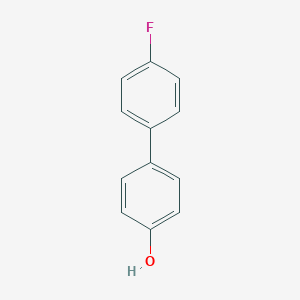
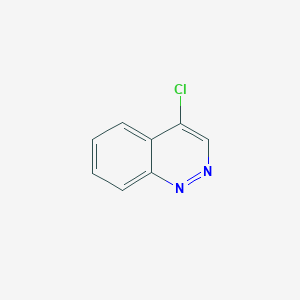
![2H-indol-2-one, 3-[2-(4-fluorophenyl)-2-oxoethyl]-1,3-dihydro-3-hydroxy-](/img/structure/B183217.png)
